4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted at position 1 with a cyclopropyl group, at position 6 with a methyl group, and at position 4 with a sulfonamide-linked azetidine moiety bearing a 4-acetylphenyl group.
- Sulfonyl group: Often enhances binding affinity via hydrogen bonding or electrostatic interactions.
- Azetidine ring: A four-membered nitrogen heterocycle that may improve metabolic stability compared to larger rings (e.g., piperidine).
While direct ADMET or biological data for this compound are absent in the provided evidence, its structural features align with pyridin-2-one derivatives studied for antioxidant, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[1-(4-acetylphenyl)sulfonylazetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-9-17(10-20(24)22(13)16-5-6-16)27-18-11-21(12-18)28(25,26)19-7-3-15(4-8-19)14(2)23/h3-4,7-10,16,18H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEVNDYSXFZXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , identified by CAS number 2034388-63-9, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.5 g/mol. The structure features a pyridine ring, an azetidine moiety, and a sulfonamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034388-63-9 |
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 402.5 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Its mechanisms of action are primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Studies have demonstrated that compounds with similar structural features can inhibit tumor cell proliferation. For instance, a related study on sulfonamide derivatives showed promising anticancer effects against several human cancer cell lines, suggesting that the sulfonamide group may enhance cytotoxicity through multiple pathways, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The cyclopropyl group and the pyridine ring are known to influence neuropharmacological properties. Research on other pyridine derivatives indicates potential applications in treating anxiety and depression by modulating neurotransmitter systems . The specific interactions of this compound with neurotransmitter receptors remain an area for further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes, leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release.
- Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Activity : A study evaluated the anticancer effects of related sulfonamide derivatives on MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. Results indicated significant dose-dependent inhibition of cell proliferation .
- Neuropharmacology : Research on cyclopropyl-containing compounds revealed their potential as anxiolytics in animal models, suggesting that modifications in the pyridine structure could enhance efficacy against anxiety disorders .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for similar compounds, indicating potential for therapeutic use .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of sulfonamide derivatives, including those with similar structural motifs to the compound , for anticancer applications. For instance, molecular hybrids combining sulfonamide fragments have shown promising cytotoxic activity against various cancer cell lines such as HCT-116 and MCF-7. The structure–activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance anticancer efficacy .
Antiviral Properties
Research into antiviral compounds has highlighted the importance of targeting viral polymerase complexes. Compounds structurally related to the target molecule have been designed to disrupt the interactions within viral polymerase complexes, showing potential as antiviral agents against influenza viruses . This suggests that similar modifications to our compound could yield effective antiviral candidates.
Inhibition of Protein Interactions
The design of PROTAC (proteolysis-targeting chimeras) molecules has gained traction in drug discovery. These compounds are engineered to degrade specific proteins by recruiting them to E3 ligases. The incorporation of sulfonamide groups and azetidine rings may provide a scaffold for developing such targeted therapies .
Case Studies and Research Findings
Several studies illustrate the effectiveness of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Pyridin-2-one Derivatives
Structural and Functional Group Analysis
The table below compares key substituents and properties of the target compound with analogs from the evidence:
Key Observations:
- Antioxidant Activity: Bromophenyl and hydroxy-methoxyphenyl substituents (as in ) correlate with higher antioxidant activity (~79%), whereas methoxy groups reduce efficacy.
- Sulfonamide vs. Carbonitrile : The target’s sulfonyl-azetidine group may offer stronger protein binding than carbonitrile derivatives, as seen in docking studies for similar sulfonamides .
- Cyclopropyl Advantage: Compared to dimethylamino or methoxy substituents, the cyclopropyl group likely improves metabolic stability and lipophilicity, critical for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1-((4-acetylphenyl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a pyridin-2-one scaffold (e.g., 6-methylpyridin-2(1H)-one). Introduce the cyclopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Functionalize the azetidine ring with a sulfonyl group using 4-acetylbenzenesulfonyl chloride. Optimize reaction time and temperature (e.g., 0°C to room temperature, 12–24 hours) to minimize side products.
- Step 3 : Couple the azetidine-sulfonyl intermediate to the pyridin-2-one core via Mitsunobu or SN2 reaction, depending on steric hindrance.
- Yield Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading). For example, reports yields ranging from 19% to 67% for structurally analogous pyridin-2-ones, highlighting the impact of solvent choice (e.g., THF vs. DCM) and temperature .
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should be prioritized?
- Methodology :
- NMR Analysis : Focus on ¹H NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and sulfonyl-attached acetylphenyl (δ 2.6 ppm for acetyl CH₃; δ 7.8–8.2 ppm for aromatic protons). ¹³C NMR should confirm the carbonyl (δ ~200 ppm) and sulfonyl (δ ~110 ppm) groups .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of the cyclopropyl group).
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyridinone C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodology :
- Hypothesis Testing : If NMR shows unassigned peaks, perform 2D NMR (COSY, HSQC) to confirm connectivity. For example, used 2D NMR to resolve regioselectivity ambiguities in trifluoromethyl-substituted pyridin-2-ones .
- Byproduct Analysis : Use LC-MS to identify impurities. If a sulfonamide side product forms (due to incomplete sulfonation), adjust reaction stoichiometry or add a scavenger (e.g., polymer-bound amines).
- Statistical Validation : Apply tools like GraphPad Prism (as in ) to analyze batch-to-batch variability and determine if discrepancies are statistically significant .
Q. What strategies are effective for evaluating the acute toxicity and bioactivity of this compound in preclinical models?
- Methodology :
- In Vivo Toxicity : Use Sprague-Dawley rats (n=10/group) for acute toxicity studies (OECD 423 guidelines). Dose ranges (e.g., 50–500 mg/kg) should be tested, with mortality and organ histopathology as endpoints .
- Bioactivity Assays : For analgesic activity, employ the hot-plate test in CD-1 mice (55°C). Measure latency to paw-licking, with positive controls (e.g., morphine) and vehicle groups. used this model for trifluoromethyl pyridin-2-ones, achieving dose-dependent effects .
- Data Normalization : Express results as % maximal possible effect (MPE) relative to controls.
Q. How can flow chemistry improve the scalability and regioselectivity of this compound’s synthesis?
- Methodology :
- Flow Reactor Design : Use a continuous-flow system (e.g., microreactor) to enhance heat/mass transfer during sulfonation or azetidine coupling. demonstrated improved yields for diazomethane synthesis via flow chemistry .
- Parameter Optimization : Apply DoE to optimize residence time, temperature, and reagent ratios. For example, a 65:35 methanol-buffer mobile phase (as in ) could stabilize intermediates during HPLC purification .
- Regioselectivity Control : Use directing groups (e.g., temporary protecting groups on the pyridin-2-one) to steer sulfonation to the desired position.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
